Home > Products > Screening Compounds P73175 > Neuromedin U-8 (porcine)
Neuromedin U-8 (porcine) - 98395-75-6

Neuromedin U-8 (porcine)

Catalog Number: EVT-3167932
CAS Number: 98395-75-6
Molecular Formula: C54H78N16O10
Molecular Weight: 1111.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neuromedin U-8 is derived from the porcine species and is classified as a neuropeptide. It belongs to the neuromedin U family, which includes longer forms such as Neuromedin U-25 and Neuromedin U-40. The shorter form, Neuromedin U-8, is considered a cleaved product of its longer analogues and is primarily found in the porcine spinal cord and small intestine . The amino acid sequence of Neuromedin U-8 is highly conserved across species, indicating its critical functional roles in various biological processes .

Synthesis Analysis

The synthesis of Neuromedin U-8 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters include:

  • Amino Acid Sequence: The sequence for porcine Neuromedin U-8 is YFLFRPRN-amide.
  • Coupling Reagents: Commonly used reagents include 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) or other cleavage agents.

The purity of the synthesized peptide is typically assessed using high-performance liquid chromatography (HPLC) to ensure that it meets the required standards for biological activity .

Molecular Structure Analysis

Neuromedin U-8 has a specific molecular structure characterized by its amino acid composition and sequence. The peptide consists of eight amino acids with a C-terminal amide group, which is essential for its biological activity. The three-dimensional conformation of Neuromedin U-8 has been studied using molecular modeling techniques, revealing that its structure contributes to receptor binding and activation .

Molecular Formula

The molecular formula for Neuromedin U-8 is C41H60N10O9C_{41}H_{60}N_{10}O_9, with a molecular weight of approximately 823.98 g/mol.

Chemical Reactions Analysis

Neuromedin U-8 participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways. Upon binding to its receptor (Neuromedin U receptor 1), it activates intracellular signaling cascades that lead to various physiological responses:

  1. G Protein Coupling: Neuromedin U-8 activates Gαq/11 proteins, leading to phospholipase C activation.
  2. Inositol Triphosphate Production: This activation results in the conversion of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol.
  3. Calcium Mobilization: Inositol trisphosphate binds to receptors on the endoplasmic reticulum, causing calcium release into the cytosol .

These reactions are crucial for mediating smooth muscle contraction and cytokine production in immune cells.

Mechanism of Action

The mechanism of action for Neuromedin U-8 involves several key steps:

  1. Receptor Binding: Neuromedin U-8 binds to specific receptors on target cells, initiating intracellular signaling.
  2. Activation of Phospholipase C: This leads to increased levels of inositol trisphosphate and diacylglycerol.
  3. Calcium Signaling: The rise in intracellular calcium levels activates calmodulin-dependent pathways, including calcineurin activation.
  4. Gene Regulation: Activated calcineurin dephosphorylates nuclear factor of activated T cells, promoting gene transcription related to inflammation and immune responses .

This cascade illustrates how Neuromedin U-8 influences smooth muscle activity and immune cell function.

Physical and Chemical Properties Analysis

Neuromedin U-8 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents but may have limited solubility in non-polar solvents.
  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within typical ranges for peptides.

These properties are essential for understanding its behavior in biological systems and potential applications .

Applications

Neuromedin U-8 has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying neuropeptide signaling pathways and their implications in diseases such as obesity and inflammation.
  2. Therapeutic Potential: Due to its role in smooth muscle contraction and immune modulation, Neuromedin U-8 may have therapeutic applications in treating gastrointestinal disorders or inflammatory diseases .
  3. Biological Assays: It can be used as a standard in assays aimed at characterizing neuromedin receptors or studying calcium signaling mechanisms.
Historical Context and Discovery of Neuromedin U-8 (NmU-8)

Initial Isolation and Characterization from Porcine Spinal Cord

In 1985, Minamino, Kangawa, and Matsuo isolated two novel bioactive peptides from porcine spinal cord extracts based on their potent contractile activity on rat uterine smooth muscle. These peptides were designated Neuromedin U-8 (NmU-8) and Neuromedin U-25 (NmU-25), with the suffix "U" denoting uterine stimulation. NmU-8 (Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) represented the C-terminal octapeptide fragment of the larger NmU-25 isoform, generated through proteolytic cleavage at dibasic residues (Arg¹⁶-Arg¹⁷) [1] [6] [9]. Structural analysis revealed its C-terminal amidation as essential for bioactivity, as des-amidated or linear analogs showed complete loss of contractile and hypertensive effects [1] [7].

Initial functional characterization demonstrated that picomolar concentrations of NmU-8 induced:

  • Smooth muscle contraction in rat uterus and human ileum
  • Hypertensive effects in rats via peripheral vasoconstriction
  • Regulation of splanchnic blood flow in canine models [1] [6] [9].

Table 1: Key Properties of Porcine NmU-8

PropertyNmU-8NmU-25
Amino Acid SequenceTyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂(Extended N-terminus)-NmU-8
Molecular Weight1111.30 Da~3000 Da
Tissue SourcePorcine spinal cordPorcine spinal cord
Bioactivity ThresholdPicomolar rangePicomolar range
Key Functions (Initial)Uterine contraction, hypertensionLonger-lasting contractile effects

Comparative Identification Across Vertebrate Species

Following its discovery in pigs, NmU orthologs were identified across vertebrates, revealing remarkable evolutionary conservation of the C-terminal pentapeptide (-Phe-Arg-Pro-Arg-Asn-NH₂). Species-specific variations occur primarily in the N-terminal region:

  • Rodents: Rat NmU-23 (lacking N-terminal Tyr vs. porcine) [5]
  • Humans: NmU-25 with identical C-terminal octapeptide to porcine NmU-8 [3] [7]
  • Birds: Chicken NmU-9 (nonapeptide with conserved C-terminus) [5] [9]
  • Amphibians: Frog NmU-23 and toad NmU-17 isoforms [6] [9]

Notably, guinea pigs express only truncated NmU-9 without longer isoforms, suggesting divergent processing mechanisms [3] [6]. The preservation of the C-terminal heptapeptide across >500 million years of evolution underscores its critical role in receptor binding and biological activity. Single amino acid substitutions (e.g., Phe², Arg⁵, or Asn⁸) reduce receptor affinity by >90% in functional assays [3] [7].

Table 2: Evolutionary Conservation of NmU Peptides

SpeciesMajor IsoformsConserved CoreTissue Distribution
PorcineNmU-8, NmU-25C-terminal octapeptideCNS, GI tract, pituitary
HumanNmU-25C-terminal octapeptideCNS, lymphocytes, adipose tissue
RatNmU-23C-terminal heptapeptideSpinal cord, hypothalamus, thyroid
ChickenNmU-9C-terminal nonapeptideBrain, intestine, adrenal gland
Guinea pigNmU-9-Phe-Arg-Pro-Arg-Asn-NH₂Intestine, CNS (no longer isoforms)

Chronological Evolution of NmU-8 Research Paradigms

Research on NmU-8 has progressed through distinct phases, driven by methodological advancements:

  • 1985-1999: Bioactivity Characterization EraFocus: Physiological effects (smooth muscle contraction, blood pressure modulation) and tissue distribution mapping via radioimmunoassays [1] [9]. Key finding: Identification of NmU-immunoreactive nerves throughout gastrointestinal tracts and hypothalamic nuclei [7] [9].

  • 2000-2010: Molecular Receptor Discovery PhaseMilestone: Howard et al. (2000) deorphanized G-protein-coupled receptors NMUR1 (peripheral) and NMUR2 (CNS) as cognate receptors for NmU [9]. Technologies: Reverse pharmacology screening of orphan GPCRs (FM-3/FM-4) using calcium mobilization assays [6] [9]. Impact: Enabled genetic knockout models revealing NmU's roles in energy homeostasis (obesity phenotypes in Nmu-/- mice) [4] [8].

  • 2011-Present: Systems Biology and Translational PhaseFocus: Immune-neuroendocrine interactions (e.g., mast cell activation via MRGPRX2) and disease associations (cancer, metabolic disorders) [3] [6]. Bibliometric analysis (1987-2021) shows keyword clustering into central-nervous-system, energy metabolism, cancer, and immune-inflammation domains [4]. Japan and the US produced 49.4% of 338 publications, with translational studies increasing by 15.2%/year since 2009 [4].

Table 3: Paradigm Shifts in NmU-8 Research

PeriodPrimary FocusKey Technological DriversSeminal Findings
1985-1999Bioactivity characterizationRadioimmunoassays, organ bath systemsIsolation from spinal cord; smooth muscle effects
2000-2010Receptor identificationGPCR deorphanization, Ca²⁺ imagingNMUR1/NMUR2 cloning; feeding behavior regulation
2011-PresentSystems physiology & translationKnockout models, single-cell omicsRoles in immunity, cancer metabolism, bone remodeling

Properties

CAS Number

98395-75-6

Product Name

Neuromedin U-8 (porcine)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

Molecular Formula

C54H78N16O10

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

WBWUFPXBZXKQCJ-AQJXLSMYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

neuromedin U 8
neuromedin U-8
NMU-8
Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.